Cholestane, (5alpha,14beta,20S)-
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Overview
Description
Cholestane, (5alpha,14beta,20S)-, is a saturated tetracyclic triterpene with the molecular formula C27H48. It is a derivative of cholesterol and is often found in petroleum deposits. Cholestane is a significant biomarker used in geochemical and biological studies to trace the presence of ancient animal life and to understand evolutionary relationships .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholestane can be synthesized from cholesterol through a series of reduction reactions. The process typically involves the hydrogenation of cholesterol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of cholestane involves the extraction of cholesterol from natural sources such as animal tissues, followed by its chemical reduction. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cholestane undergoes various chemical reactions, including:
Oxidation: Cholestane can be oxidized to form cholestanone and other oxidized derivatives.
Reduction: Cholestane itself is a reduced form of cholesterol.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the cholestane molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Cholestanone and other oxidized derivatives.
Reduction: Cholestane is the reduced product of cholesterol.
Substitution: Halogenated cholestane derivatives.
Scientific Research Applications
Cholestane has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the quantification of sterols.
Biology: Serves as a biomarker for tracing the presence of ancient animal life in geological samples.
Medicine: Studied for its potential role in the synthesis of steroidal drugs.
Industry: Utilized in the petroleum industry for the analysis of crude oil and its derivatives
Mechanism of Action
Cholestane exerts its effects primarily through its structural similarity to cholesterol. It interacts with cell membranes, influencing their fluidity and rigidity. Cholestane derivatives have been shown to exhibit cytotoxic, anti-inflammatory, and anti-angiogenic activities. The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .
Comparison with Similar Compounds
Cholestane is compared with other similar compounds such as:
Coprostane: Another saturated sterane with similar structural features.
Sterane: A broader class of tetracyclic triterpenes that includes cholestane and its derivatives.
Brassinosteroids: Plant-derived steroids that share structural similarities with cholestane but have distinct biological activities
Cholestane is unique due to its specific stereochemical configuration and its role as a biomarker in geochemical studies.
Properties
CAS No. |
69483-48-3 |
---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
XIIAYQZJNBULGD-XCMUPAKZSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
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